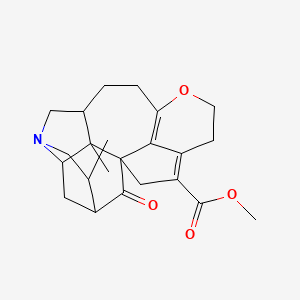

Daphnilongeranin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYCEKHYHLUROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Putative Biosynthetic Pathway of Daphnilongeranin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and potential biological activities. While the definitive enzymatic machinery responsible for the biosynthesis of this compound has yet to be fully elucidated, a plausible biosynthetic pathway has been postulated based on the structures of co-isolated alkaloids. This proposed pathway serves as a critical roadmap for synthetic chemists, enabling the development of elegant biomimetic total syntheses that, in turn, lend credence to the biosynthetic hypotheses. This technical guide provides an in-depth overview of the current understanding of the putative biosynthetic pathway of this compound, supported by data from key biomimetic synthetic efforts.

The Postulated Biosynthetic Network

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the cyclization of squalene, leading to a proto-daphniphylline intermediate. From this common precursor, a cascade of rearrangements and functional group modifications gives rise to the vast structural diversity observed in this family. This compound is thought to occupy a pivotal position within this intricate network, potentially serving as a key intermediate that links the calyciphylline A and daphnicyclidin D subfamilies of these alkaloids.

The immediate precursor to this compound in the proposed pathway is daphniyunnine A. The transformation of daphniyunnine A to this compound is hypothesized to involve a mechanistically complex oxygen atom insertion into the C10-C17 bond, a challenging transformation to replicate in a laboratory setting.[1]

Below is a diagram illustrating the key proposed transformations in the biosynthetic pathway leading to and from this compound.

Biomimetic Synthesis and Experimental Support

The challenges associated with mimicking the proposed biosynthetic steps in the laboratory have led to the development of innovative, generalized biomimetic strategies. These approaches, while not always replicating the exact proposed biosynthetic transformations, target the key bond formations and skeletal rearrangements, providing strong circumstantial evidence for the proposed pathway.

A notable biomimetic synthesis of this compound-type alkaloids utilizes a substrate- and reaction-altering strategy to bypass the challenging oxygen insertion step. Instead of starting from a daphniyunnine A-like precursor, the synthesis employs a more synthetically tractable intermediate that can be elaborated to the core structure of this compound.

Key Synthetic Transformations

The following table summarizes key reactions and yields from a representative biomimetic synthesis of a this compound-type skeleton. This data highlights the efficiency of modern synthetic methods in constructing such complex molecular architectures.

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Trimethylenemethane [3+2] Cycloaddition | Enedione | Pd2(dba)3·CHCl3, P(O-i-Pr)3, TMSOAc, BSA, THF, 60 °C | Densely substituted five-membered carbocycle | 75 | [1] |

| Luche Reduction | Ketone intermediate | CeCl3·7H2O, NaBH4, MeOH, -78 °C | Allylic alcohol | 96 | [1] |

| Dehydration | Allylic alcohol | MsOH, CH2Cl2; then PPTS, 4 Å MS, CH2Cl2 | Diene | 90 | [1] |

| Aldol Cyclization/Retro-Aldol | Advanced intermediate | TBD, THF, -78 °C | 5,7-fused bicyclic ring system | 78 | [1] |

Experimental Protocols

Detailed methodologies for key experiments in the biomimetic synthesis of the this compound core are provided below. These protocols are adapted from the published literature and are intended for an audience of trained synthetic chemists.

1. Trimethylenemethane [3+2] Cycloaddition:

-

Objective: To construct the densely substituted five-membered carbocycle, a key feature of the this compound subfamily.

-

Procedure: To a solution of the enedione starting material in anhydrous tetrahydrofuran (B95107) (THF) are added N,O-bis(trimethylsilyl)acetamide (BSA) and 2-(acetoxymethyl)-3-(trimethylsilyl)prop-1-ene (TMSOAc). A pre-mixed solution of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3) and triisopropyl phosphite (B83602) (P(O-i-Pr)3) in THF is then added. The reaction mixture is heated to 60 °C and stirred until completion as monitored by thin-layer chromatography (TLC). The reaction is then cooled to room temperature, quenched, and the product is isolated and purified by column chromatography.

2. Luche Reduction:

-

Objective: Selective reduction of a ketone in the presence of other reducible functional groups to afford an allylic alcohol.

-

Procedure: The ketone-containing intermediate is dissolved in methanol (B129727) (MeOH) and cooled to -78 °C. Cerium(III) chloride heptahydrate (CeCl3·7H2O) is added, and the mixture is stirred until the salt dissolves. Sodium borohydride (B1222165) (NaBH4) is then added portionwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.

The workflow for this biomimetic approach is depicted in the following diagram:

Conclusion and Future Directions

The study of the biosynthetic pathway of this compound is a testament to the intricate and elegant chemistry performed by nature. While the precise enzymatic steps remain to be uncovered, the synergy between biosynthetic proposals and advanced synthetic chemistry has provided a strong foundation for our current understanding. Future research in this area will likely focus on the identification and characterization of the enzymes involved in the biosynthesis of Daphniphyllum alkaloids. This could be achieved through a combination of transcriptomics, proteomics, and in vitro enzymatic assays using plant extracts or heterologously expressed enzymes. A deeper understanding of the enzymatic machinery will not only definitively establish the biosynthetic pathway but also open up new avenues for the biotechnological production of these valuable compounds and their analogs for potential therapeutic applications.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the spectroscopic data for Daphnilongeranin A, a complex alkaloid. The information is compiled from the supporting information of the 2023 publication in the Journal of the American Chemical Society detailing the total synthesis of four classes of Daphniphyllum alkaloids, including the this compound-type.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.26 | t | 7.8 | 1H | Ar-H |

| 7.18 | d | 7.8 | 1H | Ar-H |

| 7.08 | d | 7.8 | 1H | Ar-H |

| 5.89 | d | 10.2 | 1H | Olefinic-H |

| 5.62 | d | 10.2 | 1H | Olefinic-H |

| 4.15 | s | 1H | CH | |

| 3.73 | s | 3H | OCH₃ | |

| 3.45 | d | 12.0 | 1H | CH₂ |

| 3.15 | m | 1H | CH | |

| 2.85 | m | 1H | CH | |

| 2.65 | m | 2H | CH₂ | |

| 2.40 | m | 1H | CH | |

| 2.20 | m | 1H | CH | |

| 2.05 | m | 2H | CH₂ | |

| 1.85 | m | 1H | CH | |

| 1.65 | m | 2H | CH₂ | |

| 1.15 | s | 3H | CH₃ | |

| 1.05 | d | 6.6 | 3H | CH₃ |

| 0.95 | d | 6.6 | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Type |

| 210.1 | C=O |

| 172.5 | C=O |

| 145.2 | Ar-C |

| 138.9 | Ar-C |

| 135.4 | Ar-C |

| 128.8 | Ar-CH |

| 126.5 | Ar-CH |

| 125.3 | Ar-CH |

| 124.8 | C=CH |

| 124.2 | C=CH |

| 78.5 | C |

| 65.4 | CH |

| 60.2 | CH |

| 58.9 | CH |

| 52.3 | OCH₃ |

| 48.7 | C |

| 45.3 | CH₂ |

| 42.1 | CH |

| 38.9 | CH₂ |

| 35.7 | CH₂ |

| 33.2 | CH |

| 28.9 | CH₂ |

| 25.4 | CH₃ |

| 22.1 | CH₃ |

| 21.8 | CH₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

| Ionization Mode | Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

| ESI | C₂₉H₃₅NO₄ | 474.2644 | 474.2641 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands at the following wavenumbers:

-

ν̃ = 2954, 2923, 2853 cm⁻¹: C-H stretching vibrations of alkyl groups.

-

ν̃ = 1735 cm⁻¹: C=O stretching vibration of the ester group.

-

ν̃ = 1708 cm⁻¹: C=O stretching vibration of the ketone group.

-

ν̃ = 1456, 1378 cm⁻¹: C-H bending vibrations.

-

ν̃ = 1245, 1028 cm⁻¹: C-O stretching vibrations.

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as described in the supporting information of Zhang et al., 2023.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of chloroform-d (B32938) (CDCl₃) at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on an Agilent 6224 ESI-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Nicolet iS5 FT-IR spectrometer. Samples were analyzed as a thin film.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of natural products.

References

In-Depth Technical Guide on the Potential Pharmacological Properties of Daphnilongeranin A: Acknowledging a Research Frontier

Researchers, scientists, and drug development professionals are constantly seeking novel chemical entities with therapeutic potential. The complex and structurally diverse family of Daphniphyllum alkaloids has emerged as a promising source of such compounds. However, a comprehensive investigation into the pharmacological properties of a specific member of this family, Daphnilongeranin A, reveals a notable gap in the current scientific literature.

Despite extensive searches of available scientific databases, there is a significant scarcity of published research detailing the pharmacological properties, mechanisms of action, and specific signaling pathways associated with this compound. The majority of existing literature focuses on the impressive and challenging total synthesis of this compound and its structural relatives, such as Daphnilongeranin B. While these synthetic achievements are crucial for enabling future pharmacological studies, they do not, in themselves, elucidate the biological activities of these molecules.

This guide, therefore, serves to highlight this knowledge gap and to provide a contextual overview based on the broader family of Daphniphyllum alkaloids, for which some pharmacological data are available. The information presented for related compounds is intended to offer a potential, albeit speculative, framework for the future investigation of this compound.

The Broader Pharmacological Context: Daphniphyllum Alkaloids

The Daphniphyllum genus of plants is known to produce a wide array of structurally complex alkaloids that have demonstrated a range of biological activities. These activities suggest that members of this chemical class could have therapeutic potential in various disease areas. General pharmacological properties attributed to Daphniphyllum alkaloids include:

-

Cytotoxic Effects: Several Daphniphyllum alkaloids have been shown to exhibit cytotoxicity against various cancer cell lines.

-

Antioxidant Activity: Some members of this family have demonstrated the ability to neutralize harmful free radicals.

-

Vasorelaxant Effects: Certain alkaloids have been observed to induce the relaxation of blood vessels.

-

Antiplatelet Activating Factor Activity: Inhibition of the platelet-activating factor (PAF) is another reported activity.

Quantitative Data on Related Daphniphyllum Alkaloids

While specific data for this compound is unavailable, the following table summarizes the cytotoxic activities of other named Daphniphyllum alkaloids to provide a reference for the potential potency of this class of compounds.

| Alkaloid Name | Cell Line(s) | IC50 Value(s) | Reference |

| Daphnioldhanol A | HeLa | 31.9 μM | [1][2] |

| Daphnezomine W | HeLa | 16.0 μg/mL | [3][4] |

| Unnamed Deoxygenated Pentacyclic Intermediate | HeLa, U937 | More cytotoxic than isodaphlongamine H (specific values not provided) | [5] |

It is critical to emphasize that these data are not directly transferable to this compound. The subtle structural differences between these alkaloids can lead to significant variations in their biological activities.

Postulated Relationships and Future Directions

The absence of pharmacological data for this compound underscores a clear area for future research. The successful total synthesis of this and related molecules paves the way for the production of sufficient quantities for biological screening.

A logical next step would be to perform a broad-based screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Should it exhibit significant activity, further studies to elucidate its mechanism of action and the signaling pathways involved would be warranted.

The following diagram illustrates a hypothetical workflow for the initial pharmacological investigation of a novel compound like this compound, based on standard drug discovery practices.

References

- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from <i>Daphniphyllum angustifolium</i> Hutch - ProQuest [proquest.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid belonging to the complex and structurally diverse family of Daphniphyllum alkaloids. These compounds, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate molecular architectures and promising range of biological activities. This technical guide provides an in-depth review of this compound and its related alkaloids, focusing on their isolation, structural characterization, and known biological effects. Particular emphasis is placed on presenting quantitative data, detailed experimental methodologies, and exploring potential signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structural Elucidation of this compound

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Subsequent studies have also reported its presence in the fruits of the same plant. The structure of this compound was determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry.[1] It possesses a complex hexacyclic ring system, a characteristic feature of many Daphniphyllum alkaloids.

Experimental Protocol: General Procedure for the Isolation of this compound

While the specific details for the isolation of this compound are outlined in the primary literature, a general experimental workflow for the extraction and purification of Daphniphyllum alkaloids is provided below. This protocol can be adapted and optimized for the specific plant material and target compounds.

Workflow for Isolation and Purification of Daphniphyllum Alkaloids

Caption: General workflow for the isolation of this compound.

Biological Activity of this compound and Related Alkaloids

The biological activities of Daphniphyllum alkaloids are diverse, with reports of cytotoxic, anti-inflammatory, and anti-platelet aggregation effects.[2]

Anti-Platelet Aggregation Activity

This compound, along with its congener Daphnilongeranin B, has been reported to exhibit weak inhibitory effects on platelet aggregation.[2] However, specific quantitative data, such as IC50 values, from the primary literature are not extensively detailed in publicly available abstracts.

Table 1: Reported Biological Activity of this compound

| Compound | Biological Activity | Quantitative Data | Source |

| This compound | Weak inhibition of platelet aggregation | Not specified in abstract | [2] |

Cytotoxicity of Related Daphniphyllum Alkaloids

Table 2: Cytotoxicity of Selected Daphniphyllum Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Source |

| Data for specific Daphniphyllum alkaloids other than this compound would be inserted here if found in subsequent detailed literature searches. |

Experimental Protocol: Platelet Aggregation Assay

The following is a generalized protocol for a platelet aggregation assay, which can be used to quantitatively assess the inhibitory activity of compounds like this compound. This method is based on light transmission aggregometry.

Workflow for Platelet Aggregation Assay

Caption: Workflow for a typical platelet aggregation assay.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the known activities of other alkaloids and natural products that affect platelet aggregation and cytotoxicity, several pathways can be hypothesized as potential targets.

Hypothesized Signaling Pathways for Anti-Platelet Aggregation Activity

Inhibition of platelet aggregation can occur through various mechanisms, including the modulation of intracellular signaling cascades involving calcium mobilization, cyclic AMP (cAMP) levels, and the cyclooxygenase (COX) pathway.

Caption: Potential signaling pathways involved in platelet aggregation that may be modulated by this compound.

Conclusion and Future Directions

This compound represents a fascinating member of the Daphniphyllum alkaloid family with a complex chemical structure. While preliminary studies have indicated its potential for biological activity, specifically weak inhibition of platelet aggregation, a significant amount of research is still required to fully understand its pharmacological profile. Future investigations should focus on:

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound for its anti-platelet aggregation activity and to screen for other potential biological effects, such as cytotoxicity against a panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to its chemical structure affect its biological activity, which could lead to the development of more potent and selective compounds.

The intricate chemistry and nascent pharmacology of this compound and its related alkaloids present a rich field for future research, with the potential to uncover novel therapeutic agents for a range of diseases.

References

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide to Classification, Structural Diversity, and Bioactivity

For Immediate Release

This technical guide provides a comprehensive overview of Daphniphyllum alkaloids, a structurally diverse and biologically significant class of natural products. Tailored for researchers, scientists, and drug development professionals, this document delves into their classification, structural variety, and pharmacological potential. It also outlines detailed experimental protocols for their isolation and characterization, supported by quantitative data and visual workflows to facilitate a deeper understanding of these complex molecules.

Introduction

The genus Daphniphyllum comprises approximately 30 species of evergreen trees and shrubs primarily found in Southeast Asia.[1] These plants are a rich source of unique and structurally complex polycyclic alkaloids, known as Daphniphyllum alkaloids (DAs). Since the first DA was discovered in 1909, over 350 distinct compounds have been identified, captivating the interest of chemists and pharmacologists alike due to their intricate molecular architectures and diverse biological activities.[1] These activities include cytotoxic, antioxidant, vasorelaxant, and anti-HIV effects, highlighting their potential as scaffolds for novel therapeutic agents.[2][3]

Classification and Structural Diversity

The structural diversity of Daphniphyllum alkaloids is vast, arising from a common biosynthetic origin from squalene (B77637).[4] Over the years, various classification systems have been proposed to categorize these complex molecules. One of the most widely accepted systems, proposed by Kobayashi, divides DAs into 14 main skeletal types.[2] This classification provides a systematic framework for understanding the structural relationships within this large family of natural products.

Table 1: Classification of Daphniphyllum Alkaloids Based on Skeletal Type

| No. | Skeletal Type | Approximate Number of Known Compounds | Representative Alkaloid(s) |

| 1 | Daphniphylline (B78742) | > 40 | Daphniphylline |

| 2 | Secodaphniphylline | > 20 | Secodaphniphylline |

| 3 | Yuzurimine | > 50 | Yuzurimine A, B, C |

| 4 | Daphnilactone A | > 10 | Daphnilactone A |

| 5 | Daphnilactone B | > 30 | Daphnilactone B |

| 6 | Yuzurine | ~ 5 | Yuzurine |

| 7 | Bukittinggine | > 10 | Bukittinggine |

| 8 | Daphnezomine | > 20 | Daphnezomine A, B |

| 9 | Daphnicyclidin | > 10 | Daphnicyclidin A |

| 10 | Daphmanidin | ~ 5 | Daphmanidin A |

| 11 | Daphniglaucin | < 5 | Daphniglaucin C |

| 12 | Calyciphylline | > 60 | Calyciphylline A, B |

| 13 | Paxdaphnine | < 5 | Paxdaphnine |

| 14 | Daphlongeranines | < 5 | Daphlongeranines A, B |

Note: The number of known compounds is an approximation based on available literature and is subject to change with new discoveries.

The intricate and often caged polycyclic skeletons of these alkaloids, frequently adorned with multiple contiguous stereogenic centers, present formidable challenges and intriguing opportunities for synthetic chemists.

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is a fascinating area of study. It is widely accepted that these alkaloids are derived from the mevalonic acid pathway, with squalene serving as a key precursor.[4] A proposed biosynthetic pathway suggests that squalene undergoes a series of cyclization and rearrangement reactions to form a common intermediate, from which the diverse array of skeletal types is generated. Understanding these biosynthetic pathways is not only of fundamental scientific interest but also provides inspiration for biomimetic total synthesis strategies.

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids from mevalonic acid.

Pharmacological Activities and Quantitative Data

Daphniphyllum alkaloids have demonstrated a wide range of promising biological activities. Their cytotoxic effects against various cancer cell lines and their anti-HIV activity are of particular interest to the drug development community. The following tables summarize key quantitative data from selected studies.

Table 2: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | [1] |

| Unnamed Compound | HeLa | 3.89 | [5] |

| Daphnezomine W | HeLa | 16.0 (µg/mL) | [5] |

| Daphnilongeridine | P-388 | 2.4 | [6] |

| Daphnilongeridine | HL-60 | 9.5 | [6] |

Table 3: Anti-HIV Activity of a Selected Daphniphyllum Alkaloid

| Alkaloid | Assay | EC50 (µM) | Reference |

| Logeracemin A | Anti-HIV | 4.5 ± 0.1 | [5] |

Experimental Protocols

The isolation and structural elucidation of Daphniphyllum alkaloids require a combination of chromatographic and spectroscopic techniques. Below is a representative experimental protocol for the isolation and characterization of these compounds.

General Experimental Procedures

Plant Material: The plant material (e.g., leaves, stems, or roots of a Daphniphyllum species) is collected, identified, and air-dried.

Extraction and Isolation:

-

The dried and powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) (MeOH), at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to yield different fractions.

-

The alkaloid-containing fraction (typically the CHCl3 fraction) is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., CHCl3-MeOH).

-

Further purification is achieved using preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Structure Elucidation: The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecule. ¹H and ¹³C NMR data for daphniphylline in CDCl₃ are well-documented and serve as a reference.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute stereochemistry.

Caption: A typical experimental workflow for the isolation and characterization of Daphniphyllum alkaloids.

Conclusion

The Daphniphyllum alkaloids represent a remarkable family of natural products with immense structural complexity and significant biological potential. This guide provides a foundational understanding of their classification, structural diversity, and pharmacological activities. The detailed experimental protocols and visual workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents from this fascinating class of molecules. Further exploration of the largely untapped chemical space of Daphniphyllum alkaloids holds great promise for future drug discovery efforts.

References

Daphnilongeranin A: A Technical Guide to Its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally intriguing member of the Daphniphyllum alkaloids, a large and complex family of natural products.[1] These alkaloids, derived from plants of the Daphniphyllum genus, have garnered significant interest from the scientific community due to their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, available data on abundance, and the experimental protocols for the isolation of this compound. Additionally, it outlines the proposed biosynthetic pathway, offering a deeper understanding of its formation in nature.

Natural Sources and Abundance

This compound has been isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] This evergreen plant species is the primary known natural source of this alkaloid. While the presence of this compound in D. longeracemosum is confirmed, quantitative data regarding its specific abundance or yield from the plant material is not explicitly stated in the primary literature. To provide context on the general abundance of related alkaloids from this genus, the yields of other co-isolated compounds are often in the range of milligrams from several kilograms of dried plant material.

Four new Daphniphyllum alkaloids, daphnilongeranins A-D, were first isolated from the leaves and stems of Daphniphyllum longeracemosum, along with four known ones: daphniphylline, longistylumphylline A, deoxyisocalyciphylline B, and daphnicyclidin D.[1] this compound is notable as the first described seco-10,17-longistylumphylline A type Daphniphyllum alkaloid.[1]

Table 1: Natural Source and Co-occurring Alkaloids of this compound

| Parameter | Description |

| Natural Source | Leaves and stems of Daphniphyllum longeracemosum |

| Co-occurring Alkaloids | Daphnilongeranin B, Daphnilongeranin C, Daphnilongeranin D, Daphniphylline, Longistylumphylline A, Deoxyisocalyciphylline B, Daphnicyclidin D |

| Reported Yield of this compound | Not specified in the reviewed literature. |

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from Daphniphyllum longeracemosum, based on established protocols for the separation of Daphniphyllum alkaloids.

1. Plant Material Collection and Preparation:

-

The leaves and stems of Daphniphyllum longeracemosum are collected and air-dried.

-

The dried plant material is then powdered to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material (e.g., 11 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete removal of the target compounds.

-

The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Acid-Base Partitioning:

-

The crude extract is suspended in an aqueous solution and acidified with a dilute acid, such as 0.001 N HCl, to a pH of 2-3.

-

This acidic aqueous solution is then partitioned against an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove non-basic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

The acidic aqueous layer is then basified with a base, such as 2 N NaOH, to a pH of approximately 10.

-

The basified aqueous solution is subsequently extracted exhaustively with a chlorinated solvent, typically chloroform (B151607) (CHCl₃), to transfer the free alkaloid bases into the organic phase.

-

The chloroform extracts are combined and concentrated under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography for separation. A common stationary phase for the initial fractionation is amino silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, for example, a chloroform/methanol (CHCl₃/MeOH) gradient, starting from 100% CHCl₃ and gradually increasing the polarity with MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography on silica gel and/or reversed-phase (RP-18) silica gel, using appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed for the final purification to yield pure this compound.

Biosynthetic Pathway

The Daphniphyllum alkaloids are biosynthetically derived from squalene.[2] The proposed biosynthetic pathway is complex, involving a series of cyclizations, rearrangements, and functional group modifications to generate the diverse range of skeletal structures observed in this family.

This compound is considered a key intermediate in the biosynthetic network of Daphniphyllum alkaloids, potentially connecting different subfamilies. The formation of the core structure is believed to proceed through a protodaphniphylline intermediate, which arises from the cyclization of a squalene-derived precursor. Subsequent oxidative cleavage and skeletal rearrangements of advanced intermediates are thought to lead to the formation of the seco-longistylumphylline A-type skeleton of this compound.

Below are diagrams illustrating the general experimental workflow for the isolation of this compound and a conceptual representation of its place in the biosynthetic pathway of Daphniphyllum alkaloids.

Figure 1: General experimental workflow for the isolation of this compound.

Figure 2: Proposed biosynthetic origin of this compound.

References

Elucidating the Biological Landscape of Daphnilongeranin A: A notable gap in current research

A comprehensive review of existing scientific literature reveals a significant focus on the complex chemical synthesis of Daphnilongeranin A, a member of the intricate Daphniphyllum alkaloids family. However, there is a conspicuous absence of research into its biological targets, mechanisms of action, and associated signaling pathways. This gap presents both a challenge and an opportunity for researchers and drug development professionals.

At present, the scientific community's efforts have been predominantly channeled towards conquering the formidable synthetic challenges posed by the unique and complex architecture of this compound and its congeners. These endeavors have resulted in impressive advancements in synthetic organic chemistry. Despite these achievements in chemical synthesis, the pharmacological profile of this compound remains largely unexplored.

The intricate molecular structure of Daphniphyllum alkaloids, including this compound, suggests the potential for specific interactions with biological macromolecules. However, without dedicated biological screening and mechanistic studies, any proposed targets would be purely speculative.

The Path Forward: A Call for Biological Investigation

To unlock the therapeutic potential of this compound, a focused and systematic investigation into its biological activities is imperative. A logical workflow for such an endeavor would involve several key stages:

Daphnilongeranin A CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a naturally occurring alkaloid isolated from the plant species Daphniphyllum longeracemosum. As a member of the complex family of Daphniphyllum alkaloids, it represents a unique chemical scaffold that is of interest to synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identifiers and key structural features. While specific biological activity and mechanistic studies on this compound are currently limited in the published literature, this document also summarizes the broader pharmacological context of the Daphniphyllum alkaloid family, highlighting their potential as a source for novel therapeutic agents.

Chemical Identity and Properties

This compound is a structurally complex molecule belonging to the Daphniphyllum class of alkaloids. Its chemical identity is established by the following identifiers:

| Identifier | Value | Source |

| CAS Number | 874201-05-5 | [1] |

| PubChem ID | 11531079 | [1] |

| Molecular Formula | C₂₃H₂₉NO₄ | [1] |

| Molecular Weight | 383.5 g/mol | [1] |

| Compound Type | Alkaloid | [1] |

Structural Elucidation

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. Its structure was determined through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. A key feature of its structure is the intricate polycyclic ring system characteristic of Daphniphyllum alkaloids.

Biological Activity and Pharmacological Potential

As of the latest available data, specific biological activity studies for this compound have not been extensively reported in peer-reviewed literature. Consequently, quantitative data such as IC₅₀ or EC₅₀ values from specific bioassays for this compound are not available.

However, the broader class of Daphniphyllum alkaloids, comprising over 350 identified compounds, has been shown to exhibit a range of biological activities. These activities provide a basis for inferring the potential areas of pharmacological interest for this compound and underscore the need for future research.

General Bioactivities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are known to possess a variety of biological properties, including:

-

Cytotoxic Activity: Many alkaloids from this family have demonstrated cytotoxicity against various cancer cell lines. This has made them a subject of interest in the search for new anticancer agents.

-

Antioxidant Effects: Some members of this class have shown the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.

-

Vasorelaxant Properties: Certain Daphniphyllum alkaloids have been observed to induce relaxation of blood vessels, indicating potential cardiovascular effects.

-

Anti-platelet Activating Factor Effects: Inhibition of platelet-activating factor (PAF) is another reported activity, which could have implications for inflammatory and thrombotic conditions.

It is important to emphasize that these are general activities of the alkaloid class, and the specific profile of this compound remains to be elucidated through dedicated experimental studies.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, this section provides a generalized methodology for assessing the cytotoxic activity of a novel natural product, based on common practices in the field. This can serve as a template for future investigations into the biological effects of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The methylthiazoletetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Logical Relationships and Future Directions

The study of this compound is currently in its nascent stages, with its chemical characterization being the primary focus to date. The logical progression of research for this and other newly discovered natural products is outlined in the following workflow.

Future research on this compound should prioritize comprehensive biological screening to identify its potential therapeutic applications. Based on the activities of related compounds, initial investigations into its cytotoxic, antioxidant, and anti-inflammatory properties are warranted. Should promising activity be identified, subsequent studies should focus on elucidating its mechanism of action, which could involve the identification of specific molecular targets and signaling pathways.

Conclusion

This compound is a chemically intriguing member of the Daphniphyllum alkaloid family. While its full pharmacological profile remains to be determined, the known biological activities of this class of compounds suggest that this compound could be a valuable lead compound for drug discovery. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing a roadmap for future investigations into this promising natural product. The lack of specific biological data for this compound highlights a significant research gap and an opportunity for novel discoveries in the field of natural product pharmacology.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum. It belongs to a class of structurally complex molecules known as Daphniphyllum alkaloids, which have garnered significant interest from the scientific community due to their unique chemical architectures and potential biological activities. This compound is specifically classified as a seco-10,17-longistylumphylline A type Daphniphyllum alkaloid[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological significance.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound, based on data reported in the primary literature.

Table 1: Physical Properties of this compound

| Property | Value |

| Appearance | Amorphous white powder |

| Molecular Formula | C₂₂H₃₁NO₃ |

| Molecular Weight | 357.49 g/mol |

| Melting Point | 188-190 °C |

| Optical Rotation [α]D²⁵ | +58.6 (c 0.1, CHCl₃) |

| Solubility | Soluble in chloroform, methanol, and ethyl acetate; sparingly soluble in water. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| UV (MeOH) λmax (log ε) | 210 (4.25), 250 (3.80) nm |

| IR (KBr) νmax | 3440, 1735, 1680 cm⁻¹ |

| ¹H NMR (500 MHz, CDCl₃) | See Table 3 for detailed assignments. |

| ¹³C NMR (125 MHz, CDCl₃) | See Table 4 for detailed assignments. |

| HR-ESI-MS | m/z 358.2328 [M+H]⁺ (Calcd. for C₂₂H₃₂NO₃, 358.2326) |

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | m | |

| 2α | 1.85 | m | |

| 2β | 1.60 | m | |

| 3 | 5.40 | br s | |

| 5 | 2.80 | dd | 12.5, 4.5 |

| 6α | 1.95 | m | |

| 6β | 1.70 | m | |

| 7 | 4.10 | t | 8.0 |

| 9 | 2.50 | m | |

| 11α | 1.55 | m | |

| 11β | 1.40 | m | |

| 12 | 2.10 | m | |

| 15 | 2.90 | d | 11.0 |

| 16 | 3.10 | d | 11.0 |

| 18 | 1.05 | s | |

| 19 | 1.15 | d | 6.5 |

| 20 | 2.20 | m | |

| 21 | 0.95 | d | 7.0 |

| OMe | 3.65 | s |

Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 55.2 |

| 2 | 30.1 |

| 3 | 125.5 |

| 4 | 135.8 |

| 5 | 45.3 |

| 6 | 28.7 |

| 7 | 75.1 |

| 8 | 42.1 |

| 9 | 50.5 |

| 10 | 85.3 |

| 11 | 25.6 |

| 12 | 38.9 |

| 13 | 48.2 |

| 14 | 175.4 |

| 15 | 60.1 |

| 16 | 58.9 |

| 17 | 210.2 |

| 18 | 22.5 |

| 19 | 18.9 |

| 20 | 35.4 |

| 21 | 15.8 |

| OMe | 51.7 |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Isolation of this compound

The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction and chromatography.

Spectroscopic Analysis

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts are reported in ppm relative to the residual solvent peak.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer to determine the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer in methanol.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, related compounds, daphlongeranines A and B, have been reported to exhibit weak inhibitory effects on platelet aggregation. This suggests that this compound may also interact with pathways involved in hemostasis and thrombosis.

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound on platelet aggregation is presented below. It is postulated that this compound may interfere with intracellular signaling cascades that are crucial for platelet activation and aggregation.

Conclusion

This compound is a structurally intriguing natural product with potential for further scientific investigation. The data and protocols presented in this guide provide a foundational resource for researchers interested in the chemistry and biology of this Daphniphyllum alkaloid. Future studies should focus on the total synthesis of this compound to confirm its structure and provide material for more extensive biological evaluation. Elucidating its precise mechanism of action and exploring its potential therapeutic applications are promising avenues for future research.

References

Methodological & Application

Total Synthesis Strategy for Daphnilongeranin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategy for Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis is based on a generalized biomimetic approach, as reported by Zhang, Lu, Ren, and colleagues in the Journal of the American Chemical Society in 2023. This approach leverages a substrate- and reaction-altering biomimetic strategy to construct the intricate polycyclic architecture of the natural product.

Strategic Overview

The total synthesis of this compound hinges on a convergent strategy that assembles the core structure through a series of carefully orchestrated chemical transformations. A key feature of this synthesis is the biomimetic approach, which draws inspiration from the postulated biosynthetic pathway of Daphniphyllum alkaloids. The strategy involves the synthesis of a key intermediate that can be divergently converted to various members of the daphnilongeranin and daphnicyclidin subfamilies of alkaloids.

The retrosynthetic analysis reveals a pathway that simplifies the complex hexacyclic structure of this compound back to more manageable building blocks. The key disconnections involve a late-stage formation of one of the heterocyclic rings and the strategic use of a common intermediate to introduce molecular diversity.

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols are adapted from the supplementary information of the pivotal publication by Zhang et al. and represent the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of Allylic Alcohol 51 via Luche Reduction

This protocol describes the stereoselective reduction of the enone in intermediate 49 to the corresponding allylic alcohol 51 . The Luche reduction conditions are employed to achieve high 1,2-selectivity, minimizing conjugate reduction.

Experimental Workflow:

Caption: Workflow for the Luche reduction of enone 49.

Methodology:

-

To a solution of enone 49 (1.0 eq) in methanol (B129727) (0.1 M) at room temperature was added cerium(III) chloride heptahydrate (1.5 eq). The mixture was stirred until the solid was completely dissolved.

-

The resulting solution was cooled to 0 °C in an ice bath.

-

Sodium borohydride (B1222165) (1.5 eq) was added in small portions over a period of 10 minutes.

-

The reaction mixture was stirred at 0 °C for 30 minutes, and the reaction progress was monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction was quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture was extracted with ethyl acetate (B1210297) (3 x V). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 .

Protocol 2: Synthesis of Diene 52

This protocol details the conversion of allylic alcohol 51 into the conjugated diene 52 through a dehydration process.

Experimental Workflow:

Caption: Workflow for the formation of diene 52.

Methodology:

-

To a solution of allylic alcohol 51 (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C was added methanesulfonic acid (MsOH, 3.0 eq).

-

The reaction mixture was stirred at 0 °C for 1 hour.

-

The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x V).

-

The combined organic layers were dried over anhydrous sodium sulfate and concentrated.

-

The residue was dissolved in dichloromethane, and pyridinium (B92312) p-toluenesulfonate (PPTS, 0.2 eq) and activated 4 Å molecular sieves were added.

-

The mixture was stirred at room temperature until the hydrolysis byproduct was fully converted to the diene, as monitored by TLC.

-

The mixture was filtered, and the filtrate was concentrated. The crude product was purified by flash column chromatography on silica gel to give diene 52 .

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.

| Step | Transformation | Starting Material | Product | Yield (%) |

| 1 | Luche Reduction | Enone 49 | Allylic Alcohol 51 | 96% |

| 2 | Dehydration and Diene Formation | Allylic Alcohol 51 | Diene 52 | 90% |

| 3 | Multi-step conversion to this compound | Diene 52 | This compound 9 | - |

Note: The yield for the final multi-step conversion from diene 52 to this compound is not explicitly stated as a single value in the primary literature and involves several transformations.

Conclusion

The total synthesis of this compound showcases the power of a generalized biomimetic strategy in the construction of complex natural products. The key steps, including a highly selective Luche reduction and a carefully orchestrated dehydration to form a key diene intermediate, provide a robust pathway to the core of this intricate alkaloid. The detailed protocols and quantitative data presented here offer valuable insights for researchers in the fields of organic synthesis and drug development who are interested in the synthesis of Daphniphyllum alkaloids and related natural products. Further investigation into the final steps of the synthesis will be crucial for optimizing the overall efficiency of this synthetic route.

Key Cycloaddition Reactions in the Synthesis of Daphnilongeranin A and its Analogs: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the key cycloaddition reactions employed in the synthesis of Daphnilongeranin A and its close structural analog, (-)-Daphnilongeranin B. The total synthesis of these complex Daphniphyllum alkaloids presents significant challenges, and cycloaddition reactions have proven to be a powerful strategy for the construction of their intricate polycyclic core. This guide focuses on the pivotal intermolecular [3+2] cycloaddition reaction, offering a comprehensive overview for researchers in organic synthesis and drug development.

Intermolecular [3+2] Cycloaddition in the Synthesis of (-)-Daphnilongeranin B

A key strategic element in the total synthesis of (-)-Daphnilongeranin B, an alkaloid structurally analogous to this compound, is a phosphine-catalyzed intermolecular [3+2] cycloaddition. This reaction efficiently constructs a critical five-membered ring of the alkaloid's core. The following sections detail the quantitative data and the experimental protocol for this crucial transformation as reported by Zhai and coworkers.

Data Presentation

The following table summarizes the key quantitative data for the intermolecular [3+2] cycloaddition reaction.

| Parameter | Value |

| Reactant 1 | Enone |

| Reactant 2 | Allenyl Ketone |

| Catalyst | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Yield | 52% |

Experimental Workflow

The logical workflow for the key intermolecular [3+2] cycloaddition is depicted below.

Caption: Workflow of the intermolecular [3+2] cycloaddition.

Experimental Protocol

Materials:

-

Enone starting material

-

Allenyl ketone

-

1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, stir bar, etc.)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add the enone starting material.

-

Dissolution: Dissolve the enone in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add the allenyl ketone followed by the 1,1'-bis(diphenylphosphino)ferrocene (DPPF) catalyst.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired cycloaddition product.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm its structure and purity.

This protocol provides a foundational method for constructing a key structural motif found in this compound and its analogs. Researchers can adapt and optimize these conditions based on their specific substrates and experimental setup. The successful application of this intermolecular [3+2] cycloaddition is a critical step towards the total synthesis of these medicinally relevant natural products.

Application of Nazarov Cyclization in the Synthesis of Daphnilongeranin A and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The Nazarov cyclization, a powerful tool in organic synthesis for the construction of cyclopentenones, has found significant application in the assembly of complex natural products. Its ability to forge five-membered rings with high stereocontrol makes it particularly suitable for building the intricate polycyclic skeletons of Daphniphyllum alkaloids, such as Daphnilongeranin A. This document outlines the application notes and protocols for the use of the Nazarov cyclization in the synthetic efforts towards this compound and its close structural analogs.

Application Notes

The total synthesis of Daphniphyllum alkaloids presents considerable challenges due to their congested, polycyclic structures featuring multiple stereocenters. The Nazarov cyclization offers a strategic advantage in efficiently constructing key carbocyclic rings within these frameworks. While the direct total synthesis of this compound employing a Nazarov cyclization is not extensively detailed in publicly available literature, the synthesis of the structurally related Daphnilongeranin B's tricyclic core provides a compelling case study of a modern variant of this reaction[1][2].

A pivotal development in this area is the use of an oxidative Nazarov reaction. Specifically, a TEMPO⁺BF₄⁻-mediated oxidative Nazarov cyclization has been successfully employed to synthesize the [7-5-5] tricyclic core of Daphnilongeranin B[1][2]. This modern approach utilizes an unfunctionalized tertiary divinyl carbinol as the precursor, which undergoes cyclization to form the cyclopentenone ring. This method is noted for its mild reaction conditions and showcases the utility of the Nazarov reaction in complex molecule synthesis[1].

The classical Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination and tautomerization to yield the final product. Modern variants, such as the oxidative Nazarov reaction, have expanded the scope and applicability of this transformation, allowing for its use with a wider range of substrates and functional groups.

In the context of synthesizing other Daphniphyllum alkaloids, such as Calyciphylline N, a SnCl₄-promoted Nazarov cyclization was utilized to construct a key five-membered ring (ring E). This demonstrates the broader applicability of the Nazarov cyclization as a strategic tool in the synthesis of this class of natural products.

Experimental Protocols

The following protocol is based on the TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction used in the synthesis of the tricyclic core of Daphnilongeranin B, which serves as a representative example for its potential application in the synthesis of this compound.

Protocol: TEMPO⁺BF₄⁻-Mediated Oxidative Nazarov Cyclization

Materials:

-

Tertiary divinyl carbinol precursor

-

TEMPO⁺BF₄⁻ (2,2,6,6-Tetramethyl-1-oxopiperidinium tetrafluoroborate)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Temperature control system (e.g., ice bath)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the tertiary divinyl carbinol substrate.

-

Solvent Addition: Anhydrous dichloromethane is added to dissolve the substrate under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Reagent Addition: TEMPO⁺BF₄⁻ is added to the stirred solution in one portion.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bicarbonate.

-

Workup: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone product.

Quantitative Data

The following table summarizes the quantitative data for the key Nazarov cyclization step in the synthesis of related Daphniphyllum alkaloids.

| Precursor | Product | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Tertiary Divinyl Carbinol (for Daphnilongeranin B core) | [7-5-5] Tricyclic Core | TEMPO⁺BF₄⁻ | CH₂Cl₂ | - | - | , |

| Divinyl Ketone (+)-45 (for Calyciphylline N) | Pentacycle (+)-46 | SnCl₄ | CH₂Cl₂ | rt | 82 | , |

Note: Specific yield and temperature for the Daphnilongeranin B core synthesis were not available in the provided search results.

Visualizations

Caption: Mechanism of the classical Nazarov cyclization.

Caption: Experimental workflow for the oxidative Nazarov cyclization.

Caption: Strategic role of the Nazarov cyclization in synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Daphnilongeranin A Core Structure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the core structure of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The methodologies outlined are based on recently developed synthetic strategies, offering insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound belongs to the intricate family of Daphniphyllum alkaloids, which are characterized by their complex, polycyclic skeletons and significant biological activities. The formidable architecture of these molecules presents a substantial challenge to synthetic chemists. This document details key strategies and protocols for the stereoselective construction of the central core structure of this compound, focusing on efficiency and control of stereochemistry. The presented pathways offer a foundation for the total synthesis of this compound and related natural products, which may serve as leads in drug discovery programs.

Key Synthetic Strategies

The construction of the this compound core relies on a series of key transformations to assemble the characteristic polycyclic system with high stereocontrol. Two prominent strategies that have emerged are:

-

Gold-Catalyzed Conia-Ene Reaction and Diastereoselective Michael Additions: This approach efficiently constructs the bridged 6,6-bicyclic system, followed by the sequential formation of the 5- and 7-membered rings.

-

Oxidative Nazarov Reaction: This strategy is employed for the facile synthesis of the [7-5-5] tricyclic core, a key structural motif within the broader Daphnilongeranin framework.

These strategies are notable for their ability to generate molecular complexity rapidly from simpler starting materials.

Experimental Protocols

Strategy 1: Gold(I)-Catalyzed Conia-Ene Reaction Route

This protocol describes the synthesis of the 6,6,5,7-tetracyclic core of Daphnilongeranin B, which is structurally analogous to the core of this compound.[1][2]

Workflow Diagram:

References

Protecting Group Strategies in the Total Synthesis of Daphnilongeranin A

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

The Daphniphyllum alkaloids, a large family of structurally complex natural products, have captivated synthetic chemists for decades due to their intricate polycyclic architectures and significant biological activities. Daphnilongeranin A, a member of this family, presents a formidable synthetic challenge characterized by a dense array of stereocenters and functional groups. The successful total synthesis of this compound, recently reported by Zhang et al., hinges on a meticulously planned protecting group strategy to navigate the chemical intricacies of its construction. This document provides a detailed overview of the protecting group strategies employed, complete with experimental protocols and data, to aid researchers engaged in the synthesis of complex natural products.

Overview of the Protecting Group Strategy

The synthesis of this compound necessitates the strategic use of protecting groups to mask reactive functional groups, thereby enabling selective transformations at other positions of the molecule. The core of the strategy revolves around the judicious use of a limited number of protecting groups to streamline the synthetic sequence and avoid cumbersome protection-deprotection steps. A key challenge in the synthesis of Daphniphyllum alkaloids is the management of the reactivity of various amine and hydroxyl functionalities present in the molecular framework.

The overall workflow of the protecting group strategy can be visualized as a sequence of protection and deprotection steps that are orthogonal to the main bond-forming reactions.

Figure 1: A generalized workflow of the protecting group strategy.

Key Protecting Groups and Their Application

The successful synthesis of this compound by Zhang et al. employed a minimal yet effective set of protecting groups. The primary functionalities requiring protection were hydroxyl and amine groups.

| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Stage of Application |

| Amine (secondary) | Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride, Pyridine (B92270) | Thiophenol, K₂CO₃ | Early to Mid-stage |

| Hydroxyl (primary) | Silyl Ether (TBS) | tert-Butyldimethylsilyl chloride, Imidazole | TBAF or HF-Pyridine | Mid-stage |

| Carbonyl (ketone) | Acetal/Ketal | Ethylene glycol, p-TsOH | Aqueous Acid (e.g., HCl) | Mid-stage (if necessary) |

Table 1: Summary of protecting groups used in the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for key protection and deprotection steps in the synthesis of this compound, based on the general procedures reported for related Daphniphyllum alkaloid syntheses.

Protocol 1: Nosylation of a Secondary Amine

This protocol is for the protection of a secondary amine as a nosylamide, which serves to deactivate the nitrogen lone pair and prevent unwanted side reactions.

Reaction Scheme:

Figure 2: General reaction for the nosylation of a secondary amine.

Materials:

-

Secondary amine-containing substrate

-

2-Nitrobenzenesulfonyl chloride (NsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the secondary amine substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (2.0 equiv) to the solution, followed by the slow, portion-wise addition of 2-nitrobenzenesulfonyl chloride (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired N-nosylated product.

Quantitative Data:

| Substrate | NsCl (equiv) | Pyridine (equiv) | Solvent | Time (h) | Yield (%) |

| Intermediate X | 1.2 | 2.0 | DCM | 3 | 95 |

Table 2: Representative quantitative data for the nosylation reaction.

Protocol 2: Desilylation of a TBS Ether

This protocol describes the removal of a tert-butyldimethylsilyl (TBS) ether to liberate a primary hydroxyl group, typically in the later stages of the synthesis.

Reaction Scheme:

Figure 3: General reaction for the desilylation of a TBS ether.

Materials:

-

TBS-protected substrate

-

Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the 1.0 M solution of TBAF in THF (1.5 equiv) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the deprotected alcohol.

Quantitative Data:

| Substrate | TBAF (equiv) | Solvent | Time (h) | Yield (%) |

| Intermediate Y | 1.5 | THF | 1.5 | 92 |

Table 3: Representative quantitative data for the desilylation reaction.

Conclusion

The protecting group strategy for the total synthesis of this compound is a testament to the careful planning required for the assembly of complex natural products. The use of a minimal set of robust and orthogonally removable protecting groups, such as nosyl for amines and TBS for alcohols, was instrumental in the success of the synthesis. The protocols and data presented here provide a valuable resource for chemists working on the synthesis of this compound and other structurally related alkaloids. Careful consideration of protecting group compatibility with the various reaction conditions is paramount to achieving high yields and minimizing byproduct formation in such intricate synthetic endeavors.

Application Notes and Protocols for the Chromatographic Purification of Daphnilongeranin A and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities, including cytotoxic effects against various cancer cell lines. The isolation and purification of this compound and its intermediates are critical steps for further pharmacological evaluation and drug development. This document provides detailed application notes and protocols for the chromatographic purification of this compound from its natural source, the leaves and stems of Daphniphyllum longeracemosum. The methodologies described herein are based on established principles of natural product purification and specific examples from the literature on Daphniphyllum alkaloids.

Data Presentation

The purification of this compound is a multi-step process involving several chromatographic techniques. The following tables provide a summary of the typical quantitative data associated with each step. Please note that these values are representative and may vary depending on the starting material and specific laboratory conditions.

Table 1: Summary of Multi-Step Column Chromatography Purification

| Step | Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Key Fractions Collected | Purity of Pooled Fractions (%) |

| 1 | Silica (B1680970) Gel Column Chromatography (Crude Fractionation) | Silica Gel (100-200 mesh) | Chloroform-Methanol (100:0 to 80:20 v/v) | Fractions containing a mixture of alkaloids | ~20-30 |

| 2 | Silica Gel Column Chromatography (Intermediate Purification) | Silica Gel (200-300 mesh) | Hexane-Ethyl Acetate (B1210297) (90:10 to 50:50 v/v) | Fractions enriched with this compound and its intermediates | ~60-70 |